4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one
CAS No.:
Cat. No.: VC20197743
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-[4-(1H-indole-5-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
| Standard InChI | InChI=1S/C25H26N4O2/c30-24(7-3-4-20-17-27-23-6-2-1-5-21(20)23)28-12-14-29(15-13-28)25(31)19-8-9-22-18(16-19)10-11-26-22/h1-2,5-6,8-11,16-17,26-27H,3-4,7,12-15H2 |
| Standard InChI Key | BHJLHLYSIAXRTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)NC=C5 |
Introduction
General Information
The compound 4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one is a complex organic molecule featuring indole and piperazine moieties. It has drawn interest in medicinal chemistry for its potential therapeutic applications, largely due to the biological activity associated with indole derivatives. The molecular structure includes a butanone group linked to a piperazine ring, which is further substituted with an indole-5-carbonyl group.
Reactivity
The reactivity of 4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one is influenced by the electron-rich nature of the indole rings and the basicity of the piperazine nitrogen.
Synthesis
4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one can be synthesized through several methods. While specific synthetic routes are not detailed in the provided search results, the synthesis of similar compounds, such as 1-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one and 1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one, involves multi-step organic reactions. These syntheses often require acyl chlorides for carbonylation and catalysts to facilitate coupling reactions. Critical reaction conditions include temperature, solvent choice, and reaction time, which must be optimized to maximize yield.
Applications
The applications of 4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one span several fields. Interaction studies often focus on its binding affinity to various receptors, using techniques like radiolabeled binding assays or computational docking to elucidate these interactions. Indole and piperazine structures have been studied for diverse biological activities.
Structural Analogs
Several compounds share structural similarities with 4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one.
Table of Structurally Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Piperazin-1-yl)-indole | (No structure provided in the search results) | Lacks carbonyl substitution; primarily studied for its antidepressant effects |
| 4-[4-(1H-indol-3-carbonyl)piperazin]butanoic acid | (No structure provided in the search results) | Contains a carboxylic acid instead of a ketone; potential for different biological activity |
| 4-(Indol-3-carbonyl)piperazine | (No structure provided in the search results) | Simplified structure without butane chain; focused on receptor interaction studies |
The uniqueness of 4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one lies in its dual indole substitution and specific butanone linkage, which may enhance its pharmacological profile compared to simpler analogs.
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